molecular formula C14H14O4-2 B3051827 4-Phenylcyclohexane-1,2-dicarboxylic acid CAS No. 36299-64-6

4-Phenylcyclohexane-1,2-dicarboxylic acid

Cat. No. B3051827
CAS RN: 36299-64-6
M. Wt: 246.26 g/mol
InChI Key: LDLKSTRLCYRBDW-UTUOFQBUSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenylcyclohexane-1,2-dicarboxylic acid is a chemical compound with the molecular formula C14H16O4 . It contains 35 bonds in total, including 19 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 2 aliphatic carboxylic acids, and 2 hydroxyl groups .


Synthesis Analysis

The Friedel–Crafts alkylation of benzene with cyclohex-4-ene-1,2-dicarboxylic acid is a method to synthesize 4-Phenylcyclohexane-1,2-dicarboxylic acid . Theoretical enthalpies of formation show that it is more favorable for (1R,2S,4R)-4-phenylcyclohexane-1,2-dicarboxylic acid (syn-product) than for (1R,2S,4S)-4-phenylcyclohexane-1,2-dicarboxylic acid (anti-product) .


Molecular Structure Analysis

The molecular structure of 4-Phenylcyclohexane-1,2-dicarboxylic acid includes 2 six-membered rings, 2 aliphatic carboxylic acids, and 2 hydroxyl groups . It also contains 19 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds .


Chemical Reactions Analysis

The Friedel–Crafts alkylation of benzene with cyclohex-4-ene-1,2-dicarboxylic acid and subsequent modifications of the product are regio- and stereoselective . Theoretical enthalpies of formation show that it is more favorable for (1R,2S,4R)-4-phenylcyclohexane-1,2-dicarboxylic acid (syn-product) than for (1R,2S,4S)-4-phenylcyclohexane-1,2-dicarboxylic acid (anti-product) .


Physical And Chemical Properties Analysis

The molecular weight of 4-Phenylcyclohexane-1,2-dicarboxylic acid is 304.4 g/mol . It has a topological polar surface area of 52.6 Ų and a complexity of 373 .

Scientific Research Applications

1. Synthesis of Heterocyclic Compounds

4-Phenylcyclohexane-1,2-dicarboxylic acid plays a crucial role in the synthesis of various heterocyclic compounds. A study by Sohár et al. (1996) demonstrated its use in creating saturated tricyclic and partially saturated tetra- and pentacyclic hetero derivatives containing an isoindolone moiety, with stereostructures determined via NMR spectroscopy (Sohár, Stájer, Szabó, & Bernáth, 1996).

2. Environmental Exposure Biomarkers

Research on environmental exposure to plasticizers like 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), involves the use of 4-Phenylcyclohexane-1,2-dicarboxylic acid. Silva et al. (2013) identified metabolites of DINCH in urine samples, suggesting its role as a biomarker for exposure assessment (Silva, Jia, Samandar, Preau, & Calafat, 2013).

3. Catalysis in Organic Synthesis

The compound is significant in catalysis for organic synthesis. For instance, Slaugh and John (1969) reported its role in the hydrogenation of benzene to phenylcyclohexane, emphasizing its necessity in both acidity and hydrogenation activity for catalyst properties (Slaugh & John, 1969).

4. Photocatalytic Applications

Lu et al. (2021) explored the use of dicarboxylic acid derivatives in photocatalytic applications. They synthesized coordination complexes for the degradation of methyl violet dye, demonstrating its potential in environmental remediation and pollution control (Lu, Wang, Shi, Jiang, Sun, Wu, & Hu, 2021).

5. Development of Antimicrobial Agents

A study by Shoaib (2019) highlighted the synthesis of cyclohexane tosyloxyimine derivative from 4-Phenylcyclohexane-1,2-dicarboxylic acid for potential use as an antimicrobial agent. The compound showed promising results against Gram-negative bacteria and fungi, indicating its potential in medical applications (Shoaib, 2019).

Mechanism of Action

The Friedel–Crafts alkylation of benzene with cyclohex-4-ene-1,2-dicarboxylic acid is studied by quantum chemical methods . Theoretical enthalpies of formation show that it is more favorable for (1R,2S,4R)-4-phenylcyclohexane-1,2-dicarboxylic acid (syn-product) than for (1R,2S,4S)-4-phenylcyclohexane-1,2-dicarboxylic acid (anti-product) .

Future Directions

The extensive research of the application of compounds with a phenylcyclohexyl moiety indicates the relevance of synthesizing these substances and investigating their properties . These compounds can serve as pharmaceuticals to treat a number of neurological disorders, including Alzheimer’s and Parkinson’s diseases .

properties

IUPAC Name

4-phenylcyclohexane-1,2-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c15-13(16)11-7-6-10(8-12(11)14(17)18)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLKSTRLCYRBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CC1C2=CC=CC=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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